5-Methylisothiazole-3-carbonitrile
Overview
Description
5-Methylisothiazole-3-carbonitrile is a heterocyclic compound with the molecular formula C5H4N2S. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields. The compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a methyl group and a nitrile group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylisothiazole-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-5-phenylisothiazole with n-butyllithium, followed by treatment with alkyl halides, aldehydes, ketones, nitriles, and chlorosilanes, can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, has been reported as an efficient method for producing isothiazoles .
Chemical Reactions Analysis
Types of Reactions: 5-Methylisothiazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted isothiazoles depending on the nucleophile used.
Scientific Research Applications
5-Methylisothiazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the formulation of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 5-Methylisothiazole-3-carbonitrile involves its interaction with biological targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to specific sites on these targets, inhibiting or modulating their activity. For example, isothiazoles have been shown to act as inhibitors of proteases and aldose reductase, which are involved in various physiological processes .
Comparison with Similar Compounds
- 3-Methylisothiazole-5-carbonitrile
- 5-Chloro-2-methyl-4-isothiazolin-3-one
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Comparison: 5-Methylisothiazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesFor instance, 5-Chloro-2-methyl-4-isothiazolin-3-one is primarily used as a biocide, while this compound has broader applications in chemistry and medicine .
Properties
IUPAC Name |
5-methyl-1,2-thiazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-4-2-5(3-6)7-8-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTYEFURZHCNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295901 | |
Record name | 5-Methyl-3-isothiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65735-08-2 | |
Record name | 5-Methyl-3-isothiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65735-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3-isothiazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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